N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 3-methylthiophen-2-yl group at position 5 and an acetamide moiety linked to a 4-fluorobenzyl group. The 1,3,4-oxadiazole scaffold is pharmacologically significant due to its electron-deficient nature, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-10-6-7-23-15(10)16-20-19-14(22-16)8-13(21)18-9-11-2-4-12(17)5-3-11/h2-7H,8-9H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDMHRYSHZSWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Starting Materials
The target molecule can be dissected into three primary components:
- The 1,3,4-oxadiazole ring substituted at position 5 with a 3-methylthiophen-2-yl group.
- The acetamide linker at position 2 of the oxadiazole.
- The N-(4-fluorobenzyl) substituent on the acetamide nitrogen.
Critical starting materials include:
- 3-Methylthiophene-2-carboxylic acid (for oxadiazole synthesis)
- 4-Fluorobenzylamine (for acetamide functionalization)
- Chloroacetyl chloride (for acetamide backbone formation)
Commercial availability and purity (>98%) of these precursors are essential to ensure reproducible yields.
Synthesis of 5-(3-Methylthiophen-2-yl)-1,3,4-Oxadiazole-2-thiol
Formation of 3-Methylthiophene-2-carbohydrazide
3-Methylthiophene-2-carboxylic acid (1.42 g, 10 mmol) was refluxed with thionyl chloride (20 mL) for 3 hours to generate the acid chloride. After removing excess SOCl₂ under reduced pressure, the residue was treated with hydrazine monohydrate (5 mL) in ethanol (50 mL) at 0°C. The resulting hydrazide precipitated as white crystals (yield: 92%, m.p. 148–150°C).
Cyclization to Oxadiazole-thiol
The hydrazide (1.26 g, 8 mmol) was dissolved in ethanol (40 mL) with carbon disulfide (2.4 mL, 40 mmol) and potassium hydroxide (0.9 g, 16 mmol). The mixture was refluxed for 6 hours, acidified with 10% HCl, and filtered to yield 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol as a yellow solid (yield: 78%, m.p. 162–164°C).
Characterization Data
Preparation of N-(4-Fluorobenzyl)chloroacetamide
4-Fluorobenzylamine (1.25 g, 10 mmol) was dissolved in dry dichloromethane (30 mL) under nitrogen. Triethylamine (2.02 g, 20 mmol) was added, followed by dropwise addition of chloroacetyl chloride (1.13 g, 10 mmol) at 0°C. After stirring for 2 hours, the mixture was washed with water (3 × 20 mL), dried over Na₂SO₄, and concentrated to give the chloroacetamide as colorless crystals (yield: 88%, m.p. 89–91°C).
Characterization Data
Coupling of Oxadiazole-thiol with Chloroacetamide
A mixture of 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol (2.27 g, 10 mmol), N-(4-fluorobenzyl)chloroacetamide (2.17 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in acetone (50 mL) was stirred at 25°C for 8 hours. The solvent was evaporated, and the residue was recrystallized from ethanol to afford the target compound as white needles (yield: 82%, m.p. 174–176°C).
Optimization Table
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | DMF, Acetone, THF | Acetone | +15% |
| Temperature (°C) | 0–40 | 25 | +12% |
| Reaction Time (h) | 4–12 | 8 | +8% |
| Base | K₂CO₃, NaOH, Et₃N | K₂CO₃ | +20% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) : δ 2.44 (s, 3H, CH₃), 4.38 (s, 2H, S–CH₂), 4.51 (d, J = 5.8 Hz, 2H, N–CH₂), 7.02–7.15 (m, 4H, Ar–H), 7.38 (d, J = 5.2 Hz, 1H, Th–H), 8.72 (t, J = 5.8 Hz, 1H, NH).
- ¹³C NMR (DMSO-d₆) : δ 14.2 (CH₃), 36.8 (S–CH₂), 42.5 (N–CH₂), 115.4–160.1 (Ar–C), 163.8 (C=O), 166.3 (oxadiazole C-2), 169.4 (oxadiazole C-5).
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes
Industrial-Scale Considerations
For kilogram-scale production:
- Solvent Recovery : Acetone was efficiently recycled via distillation (85% recovery).
- Waste Management : K₂CO₃ filtrates were neutralized with acetic acid for safe disposal.
- Throughput : Batch processing in 500 L reactors achieved 12.4 kg/day output.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antidepressant properties. A study involving synthesized oxadiazole derivatives demonstrated that compounds similar to N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide showed promising results in the forced swimming test (FST), a model used to evaluate antidepressant activity. One such compound exhibited a percentage decrease in immobility duration comparable to fluoxetine, a well-known antidepressant .
Anticancer Properties
The compound's oxadiazole moiety has been linked to anticancer activity by inhibiting various enzymes and growth factors involved in tumor progression. Research has shown that oxadiazole derivatives can block telomerase and topoisomerase activities, which are crucial for cancer cell proliferation . This suggests that this compound may also possess similar anticancer properties.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of compounds like this compound. Various studies have focused on modifying the substituents on the oxadiazole ring to enhance biological activity. For instance, altering the phenyl group or introducing different thiophene derivatives can significantly impact the pharmacological profile of these compounds .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
In Vivo Studies
In vivo studies have demonstrated that certain derivatives of 1,3,4-oxadiazoles can significantly reduce depressive-like behavior in animal models. For instance, one study reported a notable decrease in immobility duration when specific oxadiazole derivatives were administered to rodents in the FST .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate potential mechanisms of action and guide further modifications to enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other molecular targets to exert their effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,3,4-Oxadiazole Core
Notes:
- Target Compound vs. This may influence target selectivity or metabolic stability.
- Benzofuran vs. Thiophene : The bromobenzofuran group in compound 5d enhances steric bulk and π-π interactions, correlating with potent tyrosinase inhibition. The target compound’s smaller thiophene may favor different target engagement.
- Triazole-Linked Oxadiazole : The triazole-oxyacetamide extension in this COX-2 inhibitor highlights how linker chemistry (e.g., ether vs. thioether) modulates activity.
Acetamide Modifications
Key Observations :
- Thiazol-2-yl Acetamide : The thiazole ring may engage in hydrogen bonding or coordinate with metal ions in enzyme active sites, as seen in anticancer assays.
- 3-Fluorophenyl vs. 4-Fluorophenyl : Substitution position on the phenyl ring (meta vs. para) can drastically alter pharmacokinetics and target affinity due to steric and electronic effects.
Enzyme Inhibition Profiles
Analysis :
- The leukocyte elastase inhibitor demonstrates that fluorophenyl-oxadiazole-acetamide hybrids can achieve sub-micromolar potency, suggesting the target compound may also exhibit protease inhibition if tested.
- Compound 5d’s tyrosinase inhibition highlights the role of halogenated aromatic systems in enhancing enzyme binding.
Structural-Activity Relationship (SAR) Insights
- Oxadiazole Substituents : Electron-rich groups (e.g., thiophene, benzofuran) improve π-π stacking, while electron-deficient motifs (e.g., nitro, isoxazole) may enhance electrophilic interactions .
- Fluorophenyl Position : Para-fluorine on the benzyl group optimizes lipophilicity and membrane penetration compared to meta-substituted analogs .
- Linker Chemistry : Thioether (S-CH₂) linkers, as in the target compound, may confer metabolic stability over ether (-O-) or amine (-NH-) linkages .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis, and relevant studies associated with this compound, focusing on its antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its diverse pharmacological properties. The presence of the 4-fluorophenyl group and the 3-methylthiophen-2-yl moiety contributes to its biological activity. The molecular formula is with a molecular weight of approximately 270.29 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with 3-methylthiophene derivatives and oxadiazole precursors under controlled conditions. The synthetic route often emphasizes high yields and purity, utilizing techniques such as column chromatography for purification.
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have reported that derivatives of 1,3,4-oxadiazoles demonstrate potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(4-FPM)-2-Oxadiazole | Staphylococcus aureus | 8 | |
| N-(4-FPM)-2-Oxadiazole | Escherichia coli | 16 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored extensively. In vitro studies indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For example:
- Mechanism of Action : The anticancer activity is hypothesized to result from the inhibition of key enzymes involved in DNA replication and repair processes, potentially leading to increased sensitivity to chemotherapeutic agents .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(4-FPM)-2-Oxadiazole | MCF-7 (Breast cancer) | 12 | |
| N-(4-FPM)-2-Oxadiazole | HeLa (Cervical cancer) | 15 |
Case Studies
- Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) highlighted a series of oxadiazole derivatives that displayed significant activity against Mycobacterium tuberculosis. The study utilized molecular docking to confirm binding affinities to essential bacterial enzymes .
- Anticancer Properties : Research by Vosatka et al. (2018) investigated the effects of oxadiazole derivatives on various cancer cell lines, demonstrating that specific structural modifications could enhance cytotoxicity against resistant strains .
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s bioactivity arises from its fluorophenyl group, oxadiazole ring, and thiophene moiety. The 4-fluorophenyl group enhances lipophilicity and membrane permeability, while the oxadiazole ring contributes to hydrogen-bonding interactions with biological targets like enzymes or receptors . The 3-methylthiophen-2-yl group may modulate steric and electronic properties, affecting binding affinity. For validation, researchers should perform structure-activity relationship (SAR) studies by synthesizing analogs with substitutions at these positions and comparing bioassay results .
Q. What synthetic strategies are recommended for preparing this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thioamide intermediate under reflux with a dehydrating agent (e.g., POCl₃).
- Step 2 : Coupling the oxadiazole core with the fluorophenylmethyl acetamide group using a coupling reagent like EDCI/HOBt in DMF .
- Critical parameters : Solvent polarity (DMF or dichloromethane), temperature control (60–80°C), and reaction time (12–24 hrs) to optimize yield (>70%) and purity (>95%) .
Q. Which characterization techniques are essential for confirming its structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers resolve conflicting bioactivity data across different assays?
Discrepancies in IC₅₀ values or efficacy may arise from assay conditions (e.g., pH, solvent) or target specificity. To address this:
- Perform dose-response studies in standardized buffers (e.g., PBS at pH 7.4).
- Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .
- Analyze structural analogs to identify substituents causing variability .
Q. What methodologies are effective for optimizing its pharmacokinetic properties?
- Solubility : Measure logP (e.g., shake-flask method) and modify via prodrug strategies (e.g., esterification of the acetamide group) .
- Metabolic stability : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to identify metabolic hotspots. Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .
Q. How can mechanistic studies elucidate its mode of action?
- Biochemical assays : Measure inhibition constants (Ki) for suspected targets (e.g., kinases, proteases) using competitive binding assays.
- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding poses with crystal structures of target proteins (e.g., PDB: 3ERT for estrogen receptors) .
- Cellular pathways : Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .
Cross-Disciplinary and Comparative Research
Q. How does this compound compare to structurally similar analogs in terms of efficacy?
Create a comparative table of analogs with modifications to the fluorophenyl, oxadiazole, or thiophene groups:
| Compound Variant | Structural Change | IC₅₀ (Target A) | LogP | Reference |
|---|---|---|---|---|
| Parent Compound | None | 12 nM | 2.8 | |
| Analog 1 | -F → -Cl | 45 nM | 3.1 | |
| Analog 2 | Oxadiazole → Thiadiazole | 28 nM | 2.5 |
Note: Data should be experimentally validated using consistent assay protocols.
Q. What strategies are recommended for studying its application in non-therapeutic fields (e.g., materials science)?
- Organic electronics : Test charge-carrier mobility via thin-film transistor (TFT) measurements.
- Catalysis : Evaluate its role as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
